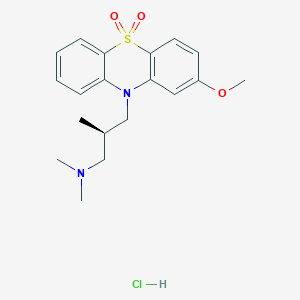![molecular formula C19H28NO2+ B13421859 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin typically involves the reaction of 7-methoxy-4-methylcoumarin with n,n-diethyl-n-methylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives.
Scientific Research Applications
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: The compound is employed in studying enzyme kinetics and interactions, particularly with cytochrome P450 enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound is known to be demethylated by human cytochrome P450 2D6 (CYP2D6) to form a fluorescent product, which can be used to study enzyme activity and inhibition. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: A precursor in the synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin.
3-[2-(n,n-Diethylamino)ethyl]-7-methoxy-4-methylcoumarin: A closely related compound with similar chemical properties.
4-Methylumbelliferone: Another coumarin derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its interactions with cytochrome P450 enzymes make it a valuable tool in scientific research.
Properties
Molecular Formula |
C19H28NO2+ |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
diethyl-[2-(6-methoxy-1-methyl-3-oxo-4H-naphthalen-2-yl)ethyl]-methylazanium |
InChI |
InChI=1S/C19H28NO2/c1-6-20(4,7-2)11-10-18-14(3)17-9-8-16(22-5)12-15(17)13-19(18)21/h8-9,12H,6-7,10-11,13H2,1-5H3/q+1 |
InChI Key |
VVJQRHJJXZEMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCC1=C(C2=C(CC1=O)C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



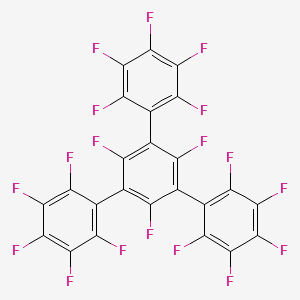
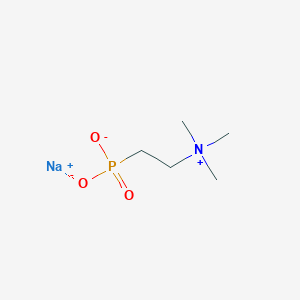
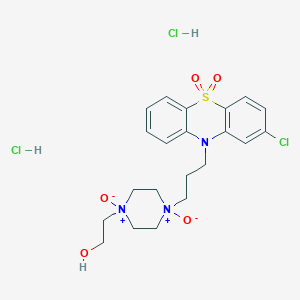
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
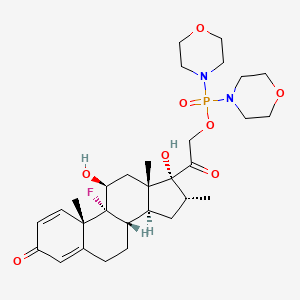
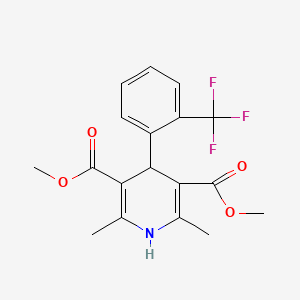
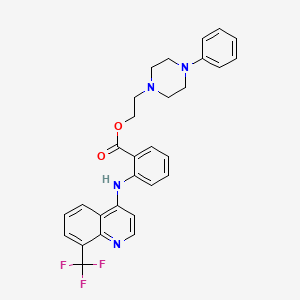
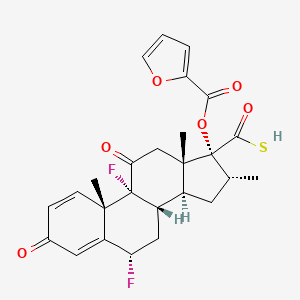
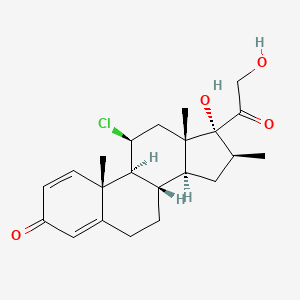

![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
